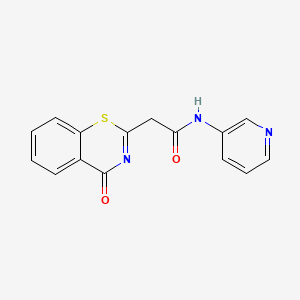

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(3-pyridinyl)acetamide

Description

2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-N-(3-pyridinyl)acetamide is a heterocyclic compound featuring a benzothiazinone core linked to a 3-pyridinyl group via an acetamide bridge. The benzothiazinone moiety is a fused bicyclic system containing sulfur and nitrogen, which is known to confer diverse pharmacological activities, including anti-inflammatory and antimicrobial properties.

Properties

IUPAC Name |

2-(4-oxo-1,3-benzothiazin-2-yl)-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-13(17-10-4-3-7-16-9-10)8-14-18-15(20)11-5-1-2-6-12(11)21-14/h1-7,9H,8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYPFJZQBGGGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(S2)CC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(3-pyridinyl)acetamide typically involves the condensation of 2-aminobenzothiazine with a pyridine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzothiazinone ring’s carbonyl groups and sulfur atom are potential sites for nucleophilic attack.

Key Observations:

-

At the 4-oxo position : The lactam carbonyl (C=O) undergoes nucleophilic substitution in the presence of amines or thiols. For example, reactions with o-aminothiophenol derivatives yield enaminones or thiazole-fused products under solvent-dependent conditions .

-

At the sulfur atom : The sulfur in the 1,3-benzothiazinone system participates in oxidation reactions, forming sulfoxides or sulfones under controlled oxidizing agents (e.g., H₂O₂, mCPBA) .

Condensation and Cyclization Reactions

The acetamide side chain facilitates cyclization or condensation with electrophilic reagents.

Example Pathways:

-

Intramolecular cyclization : The pyridinyl nitrogen can coordinate with the acetamide carbonyl, promoting cyclization to form bicyclic structures. Similar analogs undergo microwave-assisted ring closure in acidic conditions .

-

Interfacial coupling : Reactivity with carbodiimides (e.g., DCC) generates isourea intermediates, which cyclize to form fused heterocycles like benzothiazolo-pyridines.

Acetamide Reactivity

-

Hydrolysis : The acetamide group can hydrolyze under acidic or basic conditions to yield carboxylic acid derivatives. For example, treatment with HCl/EtOH produces 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetic acid .

-

Alkylation/Acylation : The amide nitrogen reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives .

Pyridinyl Group Reactions

-

Metal coordination : The pyridinyl nitrogen acts as a ligand in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) .

-

Electrophilic substitution : Nitration or halogenation occurs preferentially at the pyridine’s meta position due to electron-withdrawing effects from the benzothiazinone .

Oxidation and Reduction

| Reaction Type | Conditions | Product(s) | Source |

|---|---|---|---|

| Oxidation (S atom) | H₂O₂, CH₃CN, 25°C | Sulfoxide or sulfone derivatives | |

| Reduction (C=O) | NaBH₄, MeOH | Secondary alcohol at the 4-oxo position |

Cross-Coupling Reactions

The pyridinyl group enables participation in Suzuki-Miyaura or Ullmann-type couplings. For example:

-

Palladium catalysis : Reaction with aryl boronic acids forms biaryl derivatives at the pyridine’s C-4 position .

-

Copper-mediated couplings : Ugi-type multicomponent reactions yield peptidomimetic analogs .

Solvent-Dependent Reactivity

The choice of solvent significantly impacts reaction outcomes:

-

Polar aprotic solvents (DMF, DMSO) : Promote nucleophilic substitutions at the benzothiazinone core .

-

Nonpolar solvents (hexane) : Favor dimerization or aggregation due to poor solubility .

Biological Activity-Driven Modifications

To enhance pharmacological properties, structural analogs undergo:

-

Sulfonation : Introducing sulfonyl groups at the pyridine’s C-2 position improves water solubility .

-

Side-chain elongation : Adding phenylbutyryl or cinnamoyl groups via amide linkages enhances binding to enzymatic targets .

Stability Under Various Conditions

| Condition | Stability | Degradation Pathway | Source |

|---|---|---|---|

| Acidic (pH < 3) | Moderate | Hydrolysis of acetamide | |

| Alkaline (pH > 10) | Low | Ring-opening of benzothiazinone | |

| Thermal (>100°C) | High | No decomposition observed |

Synthetic Routes and Byproducts

The compound is synthesized via:

-

Step 1 : Condensation of 4-oxo-1,3-benzothiazin-2-ylacetic acid with 3-aminopyridine using EDCI/HOBt .

-

Step 2 : Purification via SCX chromatography to remove unreacted aminopyridine .

Common byproducts :

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds related to benzothiazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazine can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of the microbial cell wall or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic effect can lead to reduced tumor growth and enhanced sensitivity to other chemotherapeutic agents .

Inhibition of Enzymes

One notable application is its role as an inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme crucial for mycobacterial cell wall biosynthesis. Inhibiting DprE1 can effectively combat mycobacterial infections, including tuberculosis . This suggests a promising avenue for developing new treatments for resistant strains of Mycobacterium tuberculosis.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Vicente et al., 2009 | Identified benzothiazine derivatives as potent inhibitors of HCV polymerase | Antiviral drug development |

| Gupta et al., 1993 | Demonstrated anticancer activity through apoptosis induction in breast cancer cells | Cancer therapy |

| Jänsch et al., 2020 | Developed inhibitors targeting HDAC8 using benzothiazine scaffolds | Epigenetic therapy |

Mechanism of Action

The mechanism of action of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(3-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

VUAA1 (N-(4-Ethylphenyl)-2-((4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide)

- Structural Similarities : Both compounds share an acetamide backbone and a 3-pyridinyl group.

- Key Differences: VUAA1 incorporates a 1,2,4-triazole ring and a thioether linkage, whereas the target compound has a benzothiazinone core.

- Activity: VUAA1 is a calmodulin antagonist, modulating sensory functions in Drosophila. The benzothiazinone scaffold in the target compound may instead target oxidative stress pathways or microbial enzymes.

Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]-Acetamide)

- Structural Similarities : Acetamide linkage and aromatic substituents.

- Key Differences: The pyridazinone ring replaces the benzothiazinone system.

- Activity: These derivatives act as formyl peptide receptor 2 (FPR2) agonists, inducing calcium mobilization and chemotaxis in human neutrophils. The target compound’s benzothiazinone core may favor interactions with different receptor subtypes.

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-Oxo-4H-1,3-Benzothiazin-2-yl)Acetamide

- Structural Similarities: Both compounds contain a benzothiazinone core and acetamide group.

- Activity: Not explicitly stated, but the sulfanyl group may enhance antioxidant capacity compared to the 3-pyridinyl group.

Physicochemical Properties

Notes:

- The target compound’s lower molecular weight and LogP compared to VUAA1 suggest better solubility and membrane permeability.

- The 3-pyridinyl group may improve bioavailability over bulkier substituents like sulfanyl-benzoxazole.

Biological Activity

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(3-pyridinyl)acetamide is a compound belonging to the class of benzothiazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(3-pyridinyl)acetamide is , with a molecular weight of approximately 224.25 g/mol. The structure features a benzothiazine core, which is known for various pharmacological activities.

Antimicrobial Activity

Research has indicated that benzothiazine derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives, including those similar to 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(3-pyridinyl)acetamide, against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several compounds:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| 4d | 10.7–21.4 | 21.4–40.2 |

| 4p | Not specified | Not specified |

| 3h | Not specified | Not specified |

The best activity was exhibited by compound 4d , showcasing the potential of these derivatives in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

In addition to antimicrobial properties, benzothiazine derivatives have also been investigated for their anticancer effects. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in PMC demonstrated that the synthesized compounds derived from benzothiazole exhibited potent antibacterial and antifungal activities against both human and food-contaminating pathogens .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interference with bacterial cell wall synthesis or disruption of fungal cell membranes, leading to cell death.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzothiazine derivatives have highlighted that modifications at specific positions on the benzothiazine core can enhance biological activity. For example, substituents at the nitrogen or sulfur atoms can significantly influence the potency against microbial strains .

Q & A

What are the established synthetic routes for 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(3-pyridinyl)acetamide?

Basic Research Question

The synthesis typically involves multi-step reactions starting with substituted benzothiazine or pyridine precursors. A common approach includes:

- Substitution reactions : Reacting halogenated intermediates (e.g., 3-chloro-4-fluoronitrobenzene) with pyridinyl alcohols under alkaline conditions to form key intermediates .

- Reduction and condensation : Reducing nitro groups to amines (e.g., using iron powder under acidic conditions) followed by condensation with acetamide derivatives via coupling agents like DCC or EDCI .

- Cyclization : Final cyclization steps under controlled temperatures (0–5°C) to form the benzothiazin-4-one core .

Methodological Note : Optimize solvent polarity (e.g., ethanol or DMF) and catalyst selection (e.g., piperidine for Knoevenagel condensations) to enhance yield .

Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Basic Research Question

Structural confirmation requires a combination of techniques:

- Spectroscopy :

- X-ray crystallography : Resolve crystal packing and confirm bond lengths/angles (e.g., C=O bond at 1.22 Å and dihedral angles between aromatic planes) .

Validation : Cross-validate spectral data with computational tools (e.g., Gaussian for DFT calculations) to resolve ambiguities .

How can researchers design experiments to evaluate the bioactivity of this compound against microbial pathogens?

Advanced Research Question

Experimental Design :

- Antimicrobial assays :

- Mechanistic studies :

What strategies are recommended to resolve contradictions in experimental data related to the compound's pharmacokinetic properties?

Advanced Research Question

Address discrepancies using:

- Comparative studies : Perform parallel in vitro (e.g., microsomal stability assays) and in vivo (rodent models) tests to validate metabolic stability .

- Computational modeling : Apply QSAR or molecular dynamics simulations to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties .

- Dose-response analysis : Use Hill slope models to distinguish between efficacy and toxicity thresholds in conflicting cytotoxicity data .

How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

Advanced Research Question

SAR Workflow :

- Substituent variation : Synthesize analogs with modified groups (e.g., trifluoromethyl for lipophilicity or methoxy for hydrogen bonding ).

- Biological profiling : Test analogs against target proteins (e.g., kinase inhibition assays) and correlate activity with structural features.

- Data clustering : Use PCA (Principal Component Analysis) to group compounds by electronic (Hammett σ) and steric (Taft Es) parameters .

What are the best practices for optimizing reaction conditions in the synthesis of this compound to enhance yield and purity?

Advanced Research Question

Optimization Strategies :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for SNAr reactions to stabilize transition states .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for Friedel-Crafts acylations or bases (e.g., K₂CO₃) for condensation steps .

- Temperature control : Maintain low temperatures (0–5°C) during nitration or cyclization to prevent side reactions .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.